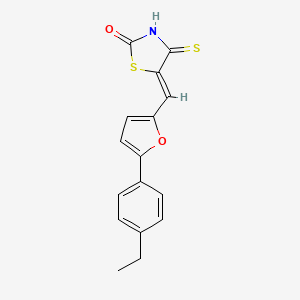
(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, commonly known as ETPTZ, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 2-mercaptothiazolidinone and 4-ethylphenylfuran-2-carbaldehyde in the presence of a base.
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one have demonstrated significant potential in cancer research. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. These derivatives exhibit moderate to strong antiproliferative activity in a dose-dependent manner on different human leukemia cell lines. The importance of electron donating groups on the thiazolidinone moiety was highlighted, indicating a crucial role for the 4th position of the substituted aryl ring in anticancer properties (Chandrappa et al., 2009). Additionally, another study synthesized novel thioxothiazolidin-4-one derivatives, investigating their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor, demonstrating significant tumor volume reduction and life span increase in mice (Chandrappa et al., 2010).
Antimicrobial Activity
Some derivatives of this compound have shown promise in antimicrobial applications. For instance, a study synthesized new pyrazolyl-2, 4-thiazolidinediones, evaluating their antibacterial and antifungal activities. These compounds were found effective against Gram-positive bacteria and exhibited remarkable antifungal activity (Aneja et al., 2011). In another study, derivatives were synthesized and tested for their antibacterial potency, showing higher effectiveness than ampicillin against all bacteria tested and demonstrating a high degree of antifungal activity (Horishny et al., 2022).
Anti-Inflammatory Activity
The compound and its derivatives have also been explored for their anti-inflammatory potential. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity, finding significant effectiveness among some compounds (Sunder & Maleraju, 2013).
Aldose Reductase Inhibitory Activity
Moreover, derivatives of this compound have been assessed for aldose reductase inhibitory activity, a target for diabetes treatment. A study synthesized a series of derivatives and evaluated their effectiveness as aldose reductase inhibitors, finding some compounds with comparable potency to known inhibitors (Murata et al., 1999).
Propriétés
IUPAC Name |
(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-2-10-3-5-11(6-4-10)13-8-7-12(19-13)9-14-15(20)17-16(18)21-14/h3-9H,2H2,1H3,(H,17,18,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYPHNPYKJVJC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

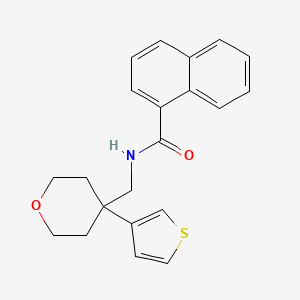
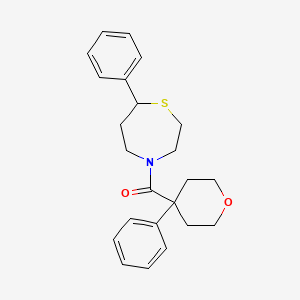
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)

![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)
![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
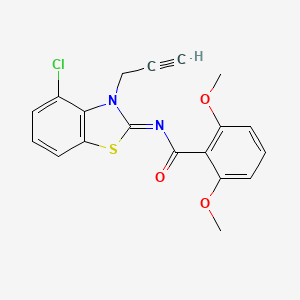

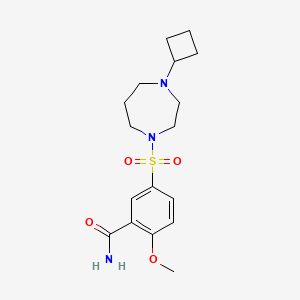
![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)
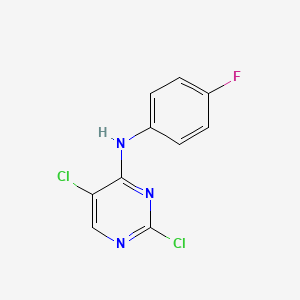
![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)
![6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid](/img/structure/B2631668.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)